molecular formula C10H11NO2 B13990460 6-Cyclopropyl-4-methylpicolinic acid

6-Cyclopropyl-4-methylpicolinic acid

Cat. No.: B13990460
M. Wt: 177.20 g/mol
InChI Key: RCMRJFCHOIUESJ-UHFFFAOYSA-N
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Description

6-Cyclopropyl-4-methylpicolinic acid is a substituted picolinic acid derivative featuring a pyridine backbone with a cyclopropyl group at position 6 and a methyl group at position 4. Its molecular formula is C₁₀H₁₁NO₂, and the unique substitution pattern confers distinct physicochemical and biological properties. Picolinic acids are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their ability to interact with enzymes and metal ions.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

6-cyclopropyl-4-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-6-4-8(7-2-3-7)11-9(5-6)10(12)13/h4-5,7H,2-3H2,1H3,(H,12,13)

InChI Key

RCMRJFCHOIUESJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-4-methylpicolinic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl cyanide with 4-methylpyridine under basic conditions, followed by hydrolysis to yield the desired product . The reaction conditions often involve the use of sodium hydroxide and heating to facilitate the cyclization and subsequent hydrolysis steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-4-methylpicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Cyclopropyl-4-methylpicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-4-methylpicolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-cyclopropyl-4-methylpicolinic acid with analogous picolinic acid derivatives, emphasizing substituent positions, functional groups, and key properties:

Compound Name Substituents (Position) Molecular Formula Key Features Biological/Chemical Properties
This compound Cyclopropyl (6), Methyl (4) C₁₀H₁₁NO₂ Dual steric/electronic effects from cyclopropyl and methyl groups. Enhanced lipophilicity; potential enzyme inhibition due to rigid cyclopropyl moiety .
Ethyl 4-chloro-6-cyclopropylpicolinate Cyclopropyl (6), Chloro (4) C₁₁H₁₂ClNO₂ Ester form with chlorine substitution. Higher reactivity for nucleophilic substitution; used as a synthetic intermediate .
6-Chloro-4-methoxypicolinic acid Chloro (6), Methoxy (4) C₇H₆ClNO₃ Methoxy group increases polarity vs. methyl. Alters solubility and target interactions; herbicidal applications reported .
6-(1-Cyanocyclopropyl)picolinic acid 1-Cyanocyclopropyl (6) C₁₀H₉N₂O₂ Cyano group adds polarity and hydrogen-bonding capacity. Potential neuroprotective effects; modified pharmacokinetics .
4-Amino-6-methylpicolinic acid Amino (4), Methyl (6) C₇H₈N₂O₂ Amino group enhances metal chelation. Limited bioactivity reported; used in coordination chemistry .
6-Methyl-5-nitropicolinic acid Methyl (6), Nitro (5) C₇H₆N₂O₄ Nitro group introduces strong electron-withdrawing effects. Antibacterial properties; reactive in reduction reactions .

Key Structural and Functional Insights

Methyl at position 4 increases lipophilicity compared to polar groups like methoxy or amino, improving membrane permeability but reducing water solubility .

Nitro groups (e.g., 6-Methyl-5-nitropicolinic acid) are strongly electron-withdrawing, altering electronic distribution and reactivity profiles .

Biological Activity Trends: Compounds with bulky substituents (e.g., cyclopropyl) often exhibit improved target selectivity due to spatial constraints, as seen in enzyme inhibition studies . Polar groups (e.g., methoxy, cyano) may enhance solubility but reduce passive diffusion across biological membranes .

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